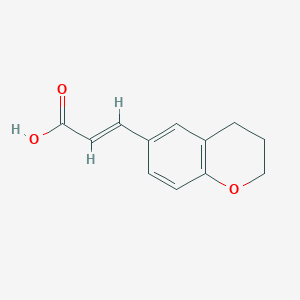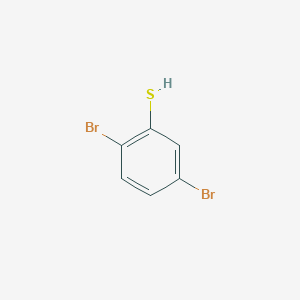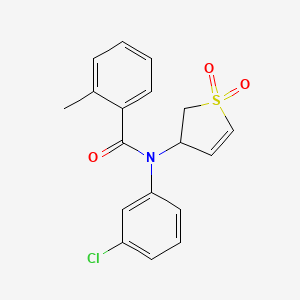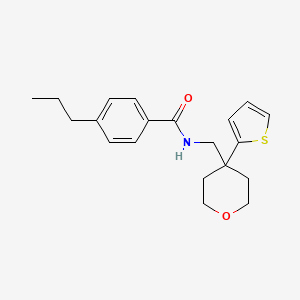
4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is a benzamide derivative that has been synthesized using various methods.
Scientific Research Applications
Antimicrobial Applications
Thiophene derivatives, such as the compound , have been reported to exhibit antimicrobial properties . These compounds can be synthesized and tested against various bacterial and fungal strains to determine their efficacy as potential antimicrobial agents. The structural flexibility of thiophene allows for the creation of a diverse library of compounds, which can be screened for activity against drug-resistant strains.
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic effects of thiophene derivatives make them candidates for the development of new pain relief medications . Research in this area focuses on synthesizing novel compounds and evaluating their effectiveness in reducing inflammation and pain in various models.
Antihypertensive Effects
Compounds containing thiophene have shown potential in the treatment of hypertension . By modifying the thiophene structure, researchers can develop new drugs that may be more effective or have fewer side effects than current antihypertensive medications.
Antitumor and Anticancer Activity
Thiophene derivatives are being explored for their antitumor and anticancer activities . These compounds can interfere with the growth and proliferation of cancer cells, and research is ongoing to understand their mechanisms of action and to optimize their effectiveness.
Corrosion Inhibition
In the field of materials science, thiophene derivatives are used as corrosion inhibitors . They can be applied to metals to prevent degradation, which is particularly useful in extending the life of industrial machinery and infrastructure.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are integral to the development of OLED technology . Their conductive properties make them suitable for use in electronic displays, leading to advancements in screen technology with better color reproduction and energy efficiency.
Histone Deacetylase (HDAC) Inhibitors
The compound may be used in the synthesis of potential HDAC inhibitors . HDAC inhibitors are a class of compounds that can regulate gene expression and have therapeutic applications in cancer treatment.
DNA Research
The related compound O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine has been used to improve the detection of single-strand breaks (SSBs) in DNA . This application is crucial for understanding DNA damage and repair mechanisms, which has implications in cancer research and treatment.
properties
IUPAC Name |
4-propyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-2-4-16-6-8-17(9-7-16)19(22)21-15-20(10-12-23-13-11-20)18-5-3-14-24-18/h3,5-9,14H,2,4,10-13,15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIQEKYYLYGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


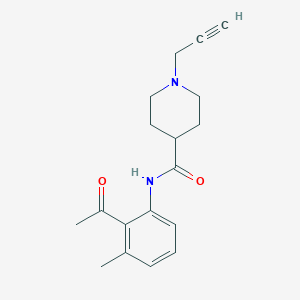
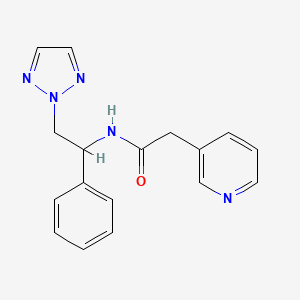

![2-benzoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2901007.png)
![N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2901012.png)
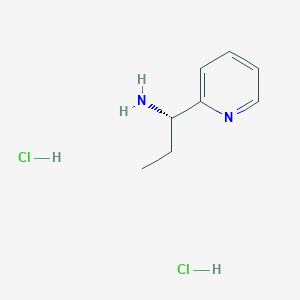
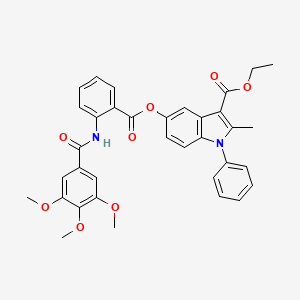
![N-[(4-Chlorophenyl)methyl]sulfamoyl chloride](/img/structure/B2901017.png)
![(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione](/img/structure/B2901018.png)
![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2901020.png)
